molecular formula C21H22N2O4 B4898533 N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B4898533
M. Wt: 366.4 g/mol
InChI Key: OBVCRUQZRPUGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPP is a small molecule that has been shown to have various biological effects, making it a promising candidate for use in a wide range of research fields.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels. This property is particularly relevant in cancer research, as the growth and spread of tumors is dependent on the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in scientific research is its small size and relative simplicity. This makes it easy to synthesize and manipulate in lab experiments. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have low toxicity, making it a relatively safe compound to work with.
However, there are also limitations to the use of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments. One of the primary limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is in the development of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide derivatives that have improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its potential applications in various research fields. Finally, there is a need for further in vivo studies to determine the safety and efficacy of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in animal models.

Synthesis Methods

The synthesis of N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-butoxyaniline with phthalic anhydride to form the intermediate compound, 2-(2-butoxyphenyl)-1,3-dioxoisoindoline. This intermediate is then reacted with propanoyl chloride to produce the final product, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.

Scientific Research Applications

N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have various applications in scientific research. One of the primary areas of interest is in the field of cancer research. N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment. Additionally, N-(2-butoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-butoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-4-13-27-18-12-8-7-11-17(18)22-19(24)14(2)23-20(25)15-9-5-6-10-16(15)21(23)26/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVCRUQZRPUGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

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